molecular formula C11H19NO4 B1383111 tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1290556-88-5

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B1383111
CAS No.: 1290556-88-5
M. Wt: 229.27 g/mol
InChI Key: QSRUMOZWBCNCFY-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: carbamates . This compound features a bicyclic structure with a hydroxymethyl group and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: : The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

  • Industry: : It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route is the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as p-toluenesulfonic acid , and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

  • Substitution: : The hydroxymethyl group can be substituted with other functional groups using reagents like phosgene or thionyl chloride .

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, aqueous workup.

  • Reduction: : Lithium aluminum hydride, ether solvent, followed by aqueous workup.

  • Substitution: : Phosgene, thionyl chloride, pyridine solvent.

Major Products Formed

  • Oxidation: : 7-(Carboxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

  • Reduction: : 7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-hydroxymethyl.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is unique due to its bicyclic structure and functional groups. Similar compounds include:

  • Tert-Butyl 4-(hydroxymethyl)phenylcarbamate: : Similar in having a tert-butyl ester group but differs in its aromatic structure.

  • 7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic acid: : Lacks the tert-butyl ester group, resulting in different chemical properties.

This compound .

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUMOZWBCNCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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